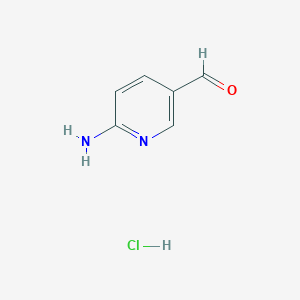
2-(3-溴-2-甲氧基苯基)乙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423025-83-5 . It has a molecular weight of 266.57 . The IUPAC name for this compound is 2-(3-bromo-2-methoxyphenyl)ethanamine hydrochloride . It appears as a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound appears as a powder and is stored at a temperature of 4°C . It has a molecular weight of 266.57 .科学研究应用
合成芦苏单抗的关键前体
化合物“(S)-1-(3'-溴-2'-甲氧基苯基)乙醇”((S)-1b),可以从“2-(3-溴-2-甲氧基苯基)乙胺盐酸盐”衍生而来,是合成芦苏单抗的关键前体 . 芦苏单抗是一种用于治疗患有慢性肝病的成人血小板计数低的药物。
乙酮衍生物的生物还原
相关化合物“1-(3'-溴-2'-甲氧基苯基)乙酮”(1a)的生物还原提供了一种有吸引力的方法来获得像(S)-1b这样的重要化合物 . 该过程涉及使用羰基还原酶,这是一种可以将某些有机化合物转化为其还原形式的酶。
酶促合成
该化合物可用于酶促合成过程。 例如,发现来自新鞘氨醇芳香降解菌(CBR)的羰基还原酶可以将100 g/L的1a完全转化为(S)-1b .
不对称还原
该化合物也可用于不对称还原过程。来自新鞘氨醇属细菌的羰基还原酶叶2 (NoCR) 被发现可以将200 g/L的1a完全转化为(S)-1b,具有优异的对映选择性(>99% ee)和77%的分离产率 .
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level .
生化分析
Biochemical Properties
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions suggest that the compound can influence neurotransmitter signaling pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior, indicating its potential impact on neuronal cells. Additionally, it may have neuroprotective effects and increase dopamine levels in the brain.
Molecular Mechanism
At the molecular level, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. This binding interaction can modulate the release of serotonin, thereby influencing various physiological processes. Additionally, it acts as an antagonist of the dopamine D2 receptor, which can lead to changes in dopamine signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under controlled conditions, but its stability may be affected by factors such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced neurotransmitter signaling. At higher doses, it may cause toxic or adverse effects, including alterations in behavior and potential neurotoxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation and demethylation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFKJYXOQTNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)

![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)
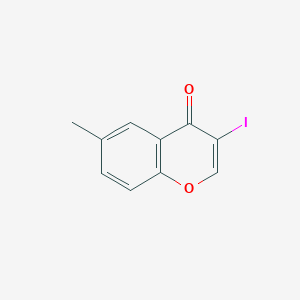
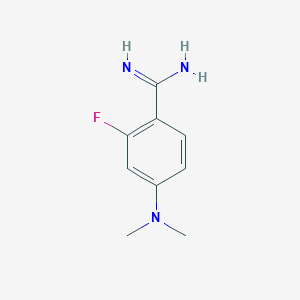
![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)

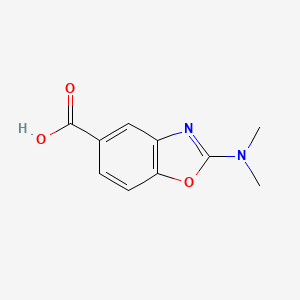
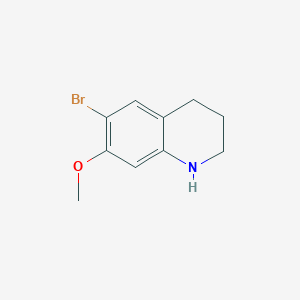
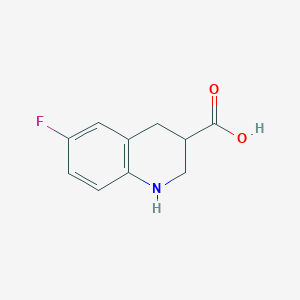
![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)

